molecular formula C7H11BrCl2N2 B1449788 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2138194-61-1

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1449788
CAS No.: 2138194-61-1
M. Wt: 273.98 g/mol
InChI Key: VJOQKEGANYHMEV-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
  • 1-(3-Fluoropyridin-4-yl)ethan-1-amine dihydrochloride
  • 1-(3-Iodopyridin-4-yl)ethan-1-amine dihydrochloride

Comparison: 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This makes it particularly useful in certain synthetic applications where higher reactivity is desired.

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQKEGANYHMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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